molecular formula C14H11FN2O5S B3160685 N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide CAS No. 866138-29-6

N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide

Cat. No.: B3160685
CAS No.: 866138-29-6
M. Wt: 338.31 g/mol
InChI Key: DENRELHJMLIKEQ-UHFFFAOYSA-N
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Description

N'-(1,3-Benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide (CAS: 866138-29-6, Molecular Formula: C₁₄H₁₁FN₂O₅S, Molecular Weight: 338.32 g/mol) is a sulfonohydrazide derivative featuring a 1,3-benzodioxole moiety linked via a carbonyl group to a 4-fluorobenzenesulfonohydrazide backbone . This compound is of interest in medicinal chemistry due to structural similarities with bioactive sulfonohydrazides, which are known for antimicrobial and anticancer properties .

Properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-1,3-benzodioxole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O5S/c15-10-2-4-11(5-3-10)23(19,20)17-16-14(18)9-1-6-12-13(7-9)22-8-21-12/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENRELHJMLIKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146715
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866138-29-6
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866138-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H11FN2O5S. The compound features a benzodioxole moiety, a fluorobenzene sulfonamide group, and a hydrazide functional group, which contribute to its biological activity.

  • Inhibition of Tyrosine Kinases :
    • The compound has shown potential as an inhibitor of Src family kinases (SFKs), which are critical in cancer progression. Studies indicate that compounds with similar structures exhibit high selectivity for SFKs over other protein kinases, suggesting that this compound may also possess this characteristic .
  • Antitumor Activity :
    • Preliminary findings suggest that this compound may inhibit tumor growth in various cancer models. For instance, related compounds have demonstrated effectiveness in reducing tumor size in xenograft models of human pancreatic cancer when administered orally .

Pharmacokinetics

The pharmacokinetic profile of related benzodioxole derivatives indicates favorable absorption and distribution characteristics. These compounds often exhibit prolonged half-lives and significant oral bioavailability, which are crucial for therapeutic applications .

Case Study 1: In Vivo Efficacy

A study evaluated the antitumor efficacy of a structurally similar compound in a c-Src-transfected 3T3-fibroblast xenograft model. Results demonstrated that treatment with the compound led to a significant reduction in tumor growth and an increase in survival rates compared to control groups .

Case Study 2: Selectivity for SFKs

Research focusing on the selectivity of similar compounds for SFKs revealed that they effectively inhibited these kinases at low nanomolar concentrations while sparing other kinases. This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy .

Data Tables

PropertyValue
Molecular FormulaC14H11FN2O5S
CAS Number866138-29-6
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations :

  • 4-Fluorobenzenesulfonohydrazide Derivatives: Compound 24b (): A phthalazine derivative with a 4-fluorobenzenesulfonohydrazide moiety (C₂₀H₁₄F₃N₃O₃S, MW: 433.40 g/mol). It exhibited potent cytotoxic activity against HepG-2 cells (IC₅₀: 3.87 mg/mL), outperforming unsubstituted analogs . Compound 8e (): A quinoline-3-carbaldehyde hydrazone (C₁₈H₁₃FN₆O₂S, MW: 396.40 g/mol) synthesized via condensation of 4-fluorobenzenesulfonohydrazide with a triazole-substituted quinoline. Yield: 38%, m.p.: 184–186°C. IR data confirmed tautomerism (absence of S-H stretch, νC=S at 1247–1255 cm⁻¹) .
  • Benzodioxole-Containing Derivatives: 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazides (): Derivatives with varying aryl groups (e.g., methyl, nitro) demonstrated antibacterial activity, suggesting the benzodioxole enhances lipophilicity and target binding .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound C₁₄H₁₁FN₂O₅S 338.32 [Data Not Reported] Expected νC=O ~1660 cm⁻¹, νNH ~3150–3300 cm⁻¹
4-Fluorobenzenesulfonohydrazide () C₆H₅FN₂O₂S 188.18 N/A δH (CDCl₃): 7.98–7.94 (m, 2H), 7.25 (t, 2H)
Compound 8e () C₁₈H₁₃FN₆O₂S 396.40 184–186 νC=S 1247–1255 cm⁻¹, δNH 11.94 ppm (DMSO-d₆)

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide
    Reactant of Route 2
    Reactant of Route 2
    N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide

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